molecular formula C11H8N2OS2 B2682418 2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol CAS No. 866131-23-9

2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol

Cat. No.: B2682418
CAS No.: 866131-23-9
M. Wt: 248.32
InChI Key: SAEVHGCXEUKUKK-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that features a benzothiophene ring fused with a pyrimidine ring

Mechanism of Action

Target of Action

The primary targets of 2-(Methylsulfanyl) 1benzothieno[3,2-d]pyrimidin-4-ol Similar compounds have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These targets play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The exact mode of action of 2-(Methylsulfanyl) 1benzothieno[3,2-d]pyrimidin-4-ol Based on its structural similarity to other pyridopyrimidines, it may interact with its targets (such as pi3k and protein tyrosine kinases) by binding to their active sites, thereby inhibiting their activity .

Biochemical Pathways

The biochemical pathways affected by 2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol are likely to be those involving its targets. For instance, inhibition of PI3K can affect the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival . Similarly, inhibition of protein tyrosine kinases can impact various signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Methylsulfanyl) 1benzothieno[3,2-d]pyrimidin-4-ol . These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of 2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol would depend on its mode of action and the biochemical pathways it affects. For instance, if it acts as an inhibitor of PI3K and protein tyrosine kinases, it could potentially slow down cell growth and proliferation, induce cell cycle arrest, or promote apoptosis .

Action Environment

The action, efficacy, and stability of 2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic addition followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Substituted 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo-[1,5-c]pyrimidine-5(6H)-thiones
  • 2-Substituted 8,9,10,11-tetrahydro1benzothieno[3,2-e]imidazo-[1,5-c]pyrimidine-5(6H)-thiones

Uniqueness

2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylsulfanyl group and fused ring system make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-methylsulfanyl-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS2/c1-15-11-12-8-6-4-2-3-5-7(6)16-9(8)10(14)13-11/h2-5H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEVHGCXEUKUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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